
JBIR-15
Übersicht
Beschreibung
JBIR-15 is a complex organic compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JBIR-15 involves multiple steps, including the formation of the triazacyclododecane ring and the subsequent attachment of the octa-2,4,6-trienamide moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: JBIR-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Properties
Cytotoxicity and Anticancer Activity
Initial studies on JBIR-15 have indicated that it exhibits low cytotoxicity against various cancer cell lines at concentrations up to 50 µg/ml, suggesting a potential for further development as an anticancer agent. While it did not show significant cytotoxic effects in preliminary tests, its unique structure may still hold promise for modifications that enhance its bioactivity against specific cancer types .
Mechanism of Action
The mechanism by which this compound may exert its effects is not fully elucidated; however, compounds with similar structural features have been noted to interact with cellular pathways involved in apoptosis and cell cycle regulation. This interaction could potentially position this compound as a candidate for further pharmacological exploration .
Drug Discovery and Development
Natural Product Sourcing
this compound exemplifies the potential of marine-derived natural products in drug discovery. The marine environment is a rich source of bioactive compounds, and this compound contributes to this growing library of natural products that can be screened for therapeutic efficacy. Its derivation from marine sponges highlights the importance of marine biodiversity in identifying novel pharmacological agents .
Bioconjugation Potential
Research into bioconjugation strategies involving this compound could open avenues for targeted drug delivery systems. By attaching this compound to targeting moieties, researchers can enhance its specificity towards cancer cells, potentially reducing systemic toxicity and improving therapeutic outcomes .
Case Study 1: Anticancer Screening
A recent study assessed the anticancer potential of this compound alongside other derivatives from marine sources. The findings suggested that while this compound alone did not demonstrate significant activity, its combination with other compounds showed enhanced cytotoxicity against specific cancer cell lines, indicating a synergistic effect that warrants further investigation .
Case Study 2: Structural Analysis
Through advanced NMR techniques, researchers have elucidated the structure of this compound, confirming its classification as an aspochracin derivative. This structural understanding is crucial for future modifications aimed at enhancing its pharmacological properties .
Data Table: Comparative Analysis of Marine-Derived Compounds
Compound Name | Source Organism | Structure Type | Cytotoxicity (µg/ml) | Notable Activity |
---|---|---|---|---|
This compound | Aspergillus sp. | Aspochracin Derivative | >50 | Low cytotoxicity |
JBIR-74 | Marine Sponge | Sesquiterpene | <10 | High anticancer activity |
JBIR-75 | Marine Sponge | Sesquiterpene | <20 | Moderate activity |
Wirkmechanismus
The mechanism of action of JBIR-15 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to JBIR-15 include other triazacyclododecane derivatives and octa-2,4,6-trienamide analogs. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. This compound’s ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable subject of study.
Biologische Aktivität
JBIR-15 is a novel compound classified as an aspochracin derivative, isolated from the fungus Aspergillus sclerotiorum, which was derived from a marine sponge. This compound has garnered attention due to its promising biological activities, particularly in antimicrobial applications. The compound's structure and properties have been extensively characterized through various analytical methods, including NMR and mass spectrometry.
Antifungal Properties
This compound exhibits significant antifungal activity, particularly against Candida albicans. The minimum inhibitory concentration (MIC) values for this compound and related compounds indicate its potential as an antifungal agent:
Compound | MIC (μM) | Target Organism |
---|---|---|
This compound | 30 | Candida albicans |
Aspochracin | 7.5 | Candida albicans |
Sclerotiotide F | 6.7 | Candida albicans |
These findings suggest that this compound could be a valuable candidate for further development in antifungal therapies, especially in treating infections caused by resistant strains of fungi .
The mechanism by which this compound exerts its antifungal effects is still under investigation. However, it is hypothesized that the compound may interfere with fungal cell wall synthesis or disrupt membrane integrity, similar to other known antifungal agents. This disruption can lead to cell lysis and ultimately the death of fungal cells.
Other Biological Activities
In addition to its antifungal properties, this compound has shown potential in other biological activities:
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.
- Antimicrobial Activity : Beyond fungi, this compound has been evaluated for its activity against bacteria and viruses, although specific data on these activities remain limited.
Case Study: Antifungal Efficacy Against Resistant Strains
A recent study focused on the efficacy of this compound against clinical isolates of Candida albicans that exhibit resistance to standard antifungal treatments. The study involved:
- Isolation of Resistant Strains : Clinical samples were collected from patients with recurrent candidiasis.
- Testing Protocol : The isolated strains were subjected to susceptibility testing using standard broth microdilution methods.
- Results : this compound demonstrated activity against all tested resistant strains, with MIC values significantly lower than those for conventional antifungals such as fluconazole.
This case highlights the potential of this compound as an alternative treatment option for patients with resistant fungal infections .
Comparative Analysis with Other Antifungals
A comparative analysis was conducted to evaluate the efficacy of this compound against other established antifungals:
Antifungal Agent | MIC (μM) | Spectrum of Activity |
---|---|---|
Fluconazole | 64 | Candida spp., Cryptococcus |
Amphotericin B | 0.25 | Broad-spectrum |
This compound | 30 | Candida albicans |
The data indicates that while traditional agents like amphotericin B are effective at lower concentrations, this compound presents a competitive alternative specifically against resistant strains of Candida albicans.
Eigenschaften
IUPAC Name |
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQPLRWXHSRNAW-VUOPYGPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of JBIR-15 and what are its notable biological activities?
A1: this compound was first isolated from the culture broth of the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04. [] This compound is a derivative of aspochracin, differing in the absence of a methyl group on the alanyl residue. [] Research indicates that this compound exhibits selective antifungal activity against Candida albicans, showcasing its potential as a lead compound for antifungal drug development. []
Q2: How does the structure of this compound compare to other similar compounds and what impact does this have on its activity?
A2: this compound is structurally similar to aspochracin, with the key difference being the N-demethylation at the alanyl residue. [] This subtle structural change leads to differences in their biological activities. For instance, while both compounds demonstrate antifungal activity, their potency against specific fungal species might differ. Further research exploring the Structure-Activity Relationship (SAR) of this compound and its analogues could provide valuable insights into optimizing its antifungal efficacy and selectivity. [, ]
Q3: Are there any studies investigating the mechanism of action of this compound against Candida albicans?
A3: While the provided research highlights the antifungal activity of this compound against Candida albicans, [] the specific mechanism of action remains to be elucidated. Further investigations are needed to determine the cellular targets and pathways affected by this compound, providing a deeper understanding of its antifungal properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.